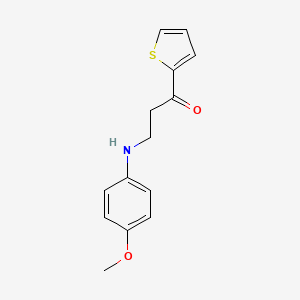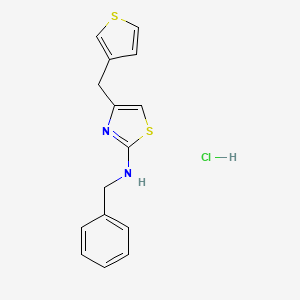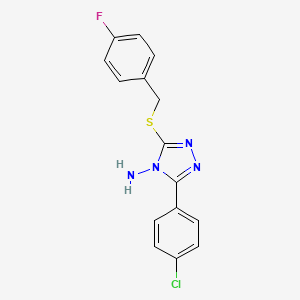
2-Ethylbut-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylbut-2-enenitrile: is an organic compound with the molecular formula C6H9N It is a nitrile, which means it contains a cyano group (-C≡N) attached to an alkene The (Z)-configuration indicates that the higher priority substituents on either side of the double bond are on the same side
準備方法
Synthetic Routes and Reaction Conditions:
Hydrocyanation of Alkenes: One common method for preparing 2-Ethylbut-2-enenitrile involves the hydrocyanation of alkenes. This process typically uses a catalyst such as nickel or palladium to add hydrogen cyanide (HCN) across the double bond of an alkene.
Dehydration of Amides: Another method involves the dehydration of amides using reagents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). This reaction removes water from the amide, forming the nitrile.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrocyanation processes, utilizing robust catalytic systems to ensure high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 2-Ethylbut-2-enenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can convert the nitrile group into carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4). This process converts the nitrile group into primary amines.
Substitution: The nitrile group in this compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH-) or amines (NH3) replace the cyano group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Primary amines
Substitution: Hydroxylated or aminated derivatives
科学的研究の応用
Chemistry: 2-Ethylbut-2-enenitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles. It serves as a model compound to investigate the activity and specificity of nitrilase enzymes.
Medicine: While not widely used in medicine, derivatives of this compound may have potential applications in drug development. Its ability to undergo various chemical transformations makes it a useful scaffold for designing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and fragrances. Its unique chemical properties allow for the creation of compounds with specific desired characteristics.
作用機序
The mechanism of action of 2-Ethylbut-2-enenitrile largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. This process involves the breaking of the triple bond in the cyano group and the formation of new C-H and N-H bonds.
In substitution reactions, nucleophiles attack the carbon atom of the nitrile group, leading to the replacement of the cyano group with the nucleophile. This mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the cyano group.
類似化合物との比較
(E)-2-Ethyl-2-butenenitrile: The (E)-isomer of 2-Ethyl-2-butenenitrile has the higher priority substituents on opposite sides of the double bond. This difference in configuration can lead to variations in reactivity and physical properties.
2-Methyl-2-butenenitrile: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in alkyl substituents can affect the compound’s reactivity and applications.
2-Butenenitrile: A simpler nitrile with no alkyl substituents on the double bond. Its reactivity and applications may differ due to the absence of additional alkyl groups.
Uniqueness: 2-Ethylbut-2-enenitrile is unique due to its specific (Z)-configuration and the presence of an ethyl group. These structural features influence its chemical reactivity and make it suitable for particular applications in synthesis and research.
特性
CAS番号 |
34451-75-7; 89580-25-6 |
|---|---|
分子式 |
C6H9N |
分子量 |
95.145 |
IUPAC名 |
(Z)-2-ethylbut-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-3-6(4-2)5-7/h3H,4H2,1-2H3/b6-3- |
InChIキー |
ZJPQPBRWBXBMRY-UHFFFAOYSA-N |
SMILES |
CCC(=CC)C#N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B2705499.png)








![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid](/img/structure/B2705513.png)

